molecular formula C9H6BrNO B3253439 7-Bromoisoquinoline 2-oxide CAS No. 223671-18-9

7-Bromoisoquinoline 2-oxide

Cat. No. B3253439
CAS RN: 223671-18-9
M. Wt: 224.05 g/mol
InChI Key: QLRDQGRZLHHBPE-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline 2-oxide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is the reactant in the direct regioselective phosphonation of heteroaryl N-oxides with H-phosphonates .


Molecular Structure Analysis

The molecular formula of this compound is C9H6BrNO . The InChI Key is QLRDQGRZLHHBPE-UHFFFAOYSA-N . The exact structure is not provided in the search results.


Chemical Reactions Analysis

7-Bromoisoquinoline N-oxide is the reactant in the direct regioselective phosphonation of heteroaryl N-oxides with H-phosphonates . No other specific chemical reactions involving this compound are mentioned in the search results.

Safety and Hazards

7-Bromoisoquinoline N-oxide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It should be handled with protective gloves/clothing/eye protection/face protection and used only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-bromo-2-oxidoisoquinolin-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-2-1-7-3-4-11(12)6-8(7)5-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRDQGRZLHHBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=C[N+](=C2)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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